

# A Comparative Guide to the Substitution Reactivity of 1,1-Diphenylethanol and Triphenylmethanol

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## Compound of Interest

Compound Name: **1,1-Diphenylethanol**

Cat. No.: **B1581894**

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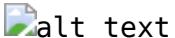
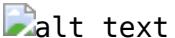
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **1,1-diphenylethanol** and triphenylmethanol in the context of nucleophilic substitution reactions. Understanding the reactivity of these two tertiary alcohols is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. This document details the underlying mechanistic principles, presents a qualitative comparison of their reaction rates, and provides detailed experimental protocols for their conversion to the corresponding alkyl halides.

## Executive Summary

Both **1,1-diphenylethanol** and triphenylmethanol are tertiary alcohols that readily undergo nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This pathway proceeds through the formation of a carbocation intermediate. The rate of these reactions is primarily determined by the stability of this intermediate. Due to greater resonance stabilization, the triphenylmethyl carbocation is more stable than the 1,1-diphenylethyl carbocation. Consequently, triphenylmethanol is expected to exhibit a faster rate of substitution compared to **1,1-diphenylethanol** under similar conditions.

## Comparative Data

Feature	1,1-Diphenylethanol	Triphenylmethanol
Structure	 alt text	 alt text
Molar Mass	198.26 g/mol	260.33 g/mol
Melting Point	79-81 °C	160-163 °C
Reaction Mechanism	Primarily SN1	Primarily SN1[1][2]
Carbocation Intermediate	1,1-Diphenylethyl cation	Triphenylmethyl (Trityl) cation[3]
Carbocation Stability	Moderately stable (resonance over two phenyl rings)	Highly stable (resonance over three phenyl rings)[4][5][6]
Predicted Reactivity	Less reactive than triphenylmethanol	More reactive than 1,1-diphenylethanol

## Mechanistic Insights and Reactivity Comparison

The substitution reactions of **1,1-diphenylethanol** and triphenylmethanol with nucleophiles, such as hydrohalic acids, proceed through an SN1 mechanism. This is a two-step process where the rate-determining step is the formation of a carbocation intermediate.[7][8]

The stability of the carbocation is the paramount factor governing the rate of an SN1 reaction.

[1] More stable carbocations are formed more readily, leading to a faster reaction.

- **Triphenylmethanol:** Upon protonation of the hydroxyl group and subsequent loss of a water molecule, triphenylmethanol forms the triphenylmethyl (trityl) carbocation. This carbocation is exceptionally stable because the positive charge is delocalized over three phenyl rings through resonance.[3][5][6]
- **1,1-Diphenylethanol:** Similarly, **1,1-diphenylethanol** forms the 1,1-diphenylethyl carbocation. In this intermediate, the positive charge is delocalized over two phenyl rings.

While both carbocations are relatively stable due to resonance, the triphenylmethyl cation benefits from a greater degree of charge delocalization across its three phenyl rings.[4][5] This

increased stabilization lowers the activation energy for its formation, thus making triphenylmethanol more reactive towards nucleophilic substitution than **1,1-diphenylethanol**.

## Experimental Protocols

The following are representative protocols for the synthesis of the corresponding alkyl bromides from **1,1-diphenylethanol** and triphenylmethanol. These procedures are based on established methods for SN1 reactions of tertiary alcohols.[\[9\]](#)

### Synthesis of 1-Bromo-1,1-diphenylethane from 1,1-Diphenylethanol

#### Materials:

- **1,1-Diphenylethanol**
- Hydrobromic acid (48% aqueous solution)
- Anhydrous calcium chloride
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Round-bottom flask
- Separatory funnel
- Drying tube
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve **1,1-diphenylethanol** in an equal volume of diethyl ether.

- Cool the flask in an ice bath and slowly add a 2-fold molar excess of 48% hydrobromic acid with stirring.
- Allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1 hour.
- Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous calcium chloride.
- Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-bromo-1,1-diphenylethane.
- The product can be further purified by recrystallization from a suitable solvent such as ethanol.

## Synthesis of Triphenylmethyl Bromide from Triphenylmethanol

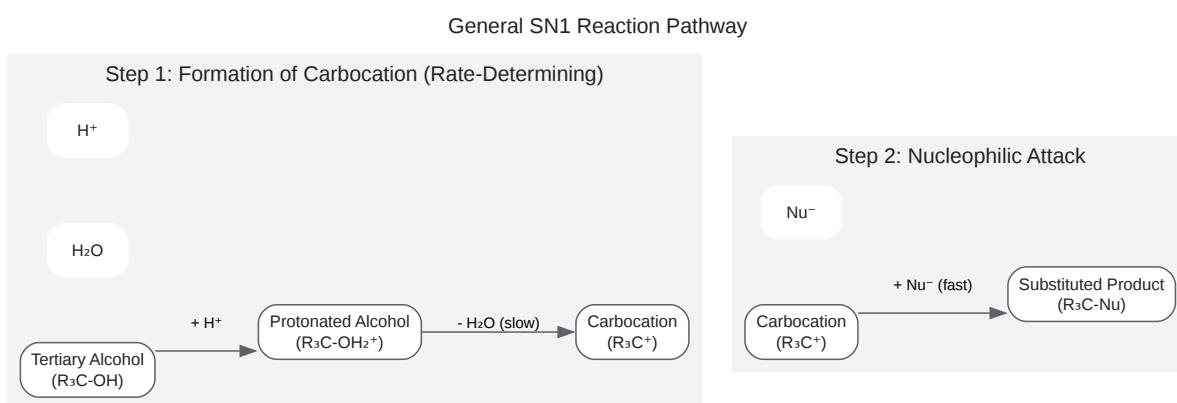
Materials:

- Triphenylmethanol
- Hydrobromic acid (33% in acetic acid) or 48% aqueous HBr
- Acetic acid (if using aqueous HBr)
- Hexanes
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Buchner funnel

**Procedure:**

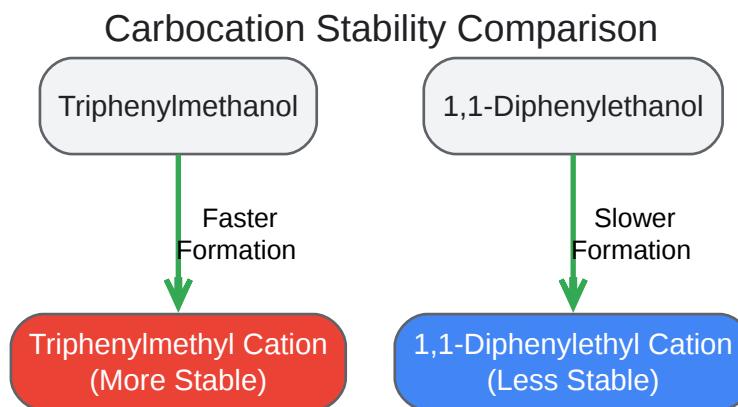
- Place triphenylmethanol in a round-bottom flask.
- Add a 2 to 3-fold molar excess of a solution of hydrobromic acid in acetic acid. Alternatively, dissolve the triphenylmethanol in glacial acetic acid and add a similar excess of 48% aqueous hydrobromic acid.
- Heat the mixture to a gentle reflux for 30-60 minutes.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the crude triphenylmethyl bromide by vacuum filtration using a Buchner funnel.
- Wash the crystals with cold water and then with a small amount of cold hexanes.
- Recrystallize the crude product from hexanes to obtain pure triphenylmethyl bromide.

## Visualizations



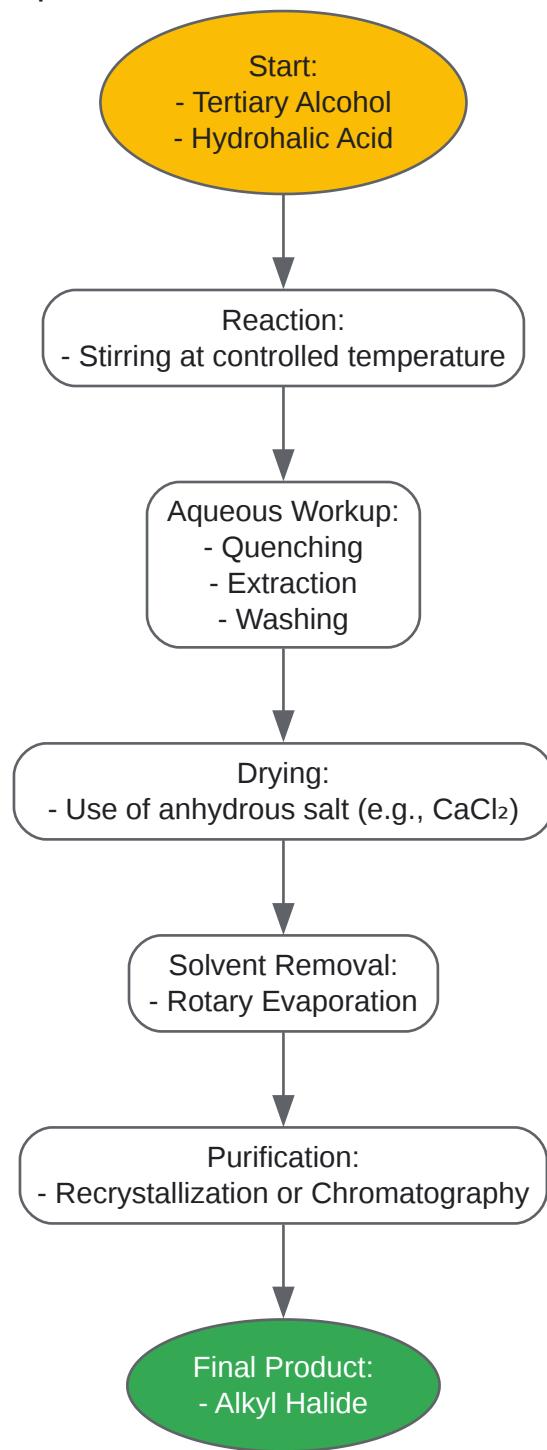
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Caption: General SN1 reaction pathway for tertiary alcohols.

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Caption: Relative stability of carbocation intermediates.

## General Experimental Workflow for SN1 Substitution

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Caption: A typical experimental workflow for SN1 reactions.

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